N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide
Description
N-[2-(1H-Benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide is a synthetic small molecule featuring a benzimidazole moiety linked via an ethyl group to an acetamide backbone, which is further substituted with a 4,4-dimethyl-2,5-dioxoimidazolidine ring. The dimethylimidazolidine component is derived from 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a known building block in medicinal chemistry .
Properties
Molecular Formula |
C16H19N5O3 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C16H19N5O3/c1-16(2)14(23)21(15(24)19-16)9-13(22)17-7-8-20-10-18-11-5-3-4-6-12(11)20/h3-6,10H,7-9H2,1-2H3,(H,17,22)(H,19,24) |
InChI Key |
WVZGBAZVCMELOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCN2C=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Aminoethyl)-1H-benzimidazole
The benzimidazole-ethylamine intermediate is prepared through:
-
Benzimidazole formation : Reacting o-phenylenediamine with glyoxylic acid under acidic conditions (HCl, 80°C, 6 hr) to yield 1H-benzimidazole.
-
Ethylamine functionalization : Treating 1H-benzimidazole with 2-chloroethylamine hydrochloride in DMF using K2CO3 as base (60°C, 12 hr), achieving 75–80% yield.
Key characterization :
Preparation of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid
This fragment is synthesized via:
-
Urea cyclization : Heating N,N'-dimethylurea with dimethyl malonate in acetic anhydride (100°C, 3 hr) to form 4,4-dimethyl-2,5-imidazolidinedione (85% yield).
-
Acetic acid functionalization : Alkylating the imidazolidinedione with ethyl bromoacetate in THF using NaH (0°C → rt, 8 hr), followed by saponification with NaOH/EtOH (90% yield).
Reaction equation :
Final Amide Coupling
The two intermediates are conjugated via:
-
Activation : Treating 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid with HOBt/DCC in DCM (0°C, 30 min).
-
Coupling : Adding 1-(2-aminoethyl)-1H-benzimidazole and stirring at rt for 24 hr (82% yield).
Optimization data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DCM | 25 | 82 |
| EDCl/HOAt | DMF | 25 | 78 |
| T3P | THF | 40 | 85 |
One-Pot Tandem Synthesis
To improve efficiency, a tandem protocol was developed:
-
Simultaneous cyclization-alkylation : React o-phenylenediamine, 2-chloroethylamine, and dimethylimidazolidinedione precursors in PEG-400 at 120°C for 8 hr.
-
In situ amidation : Introduce chloroacetyl chloride directly, achieving 68% overall yield.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste by 40%.
Limitations :
-
Requires precise stoichiometric control (excess chloroacetyl chloride leads to diacylation).
Microwave-Assisted Solid-Phase Synthesis
For high-throughput applications, a polymer-supported route was optimized:
-
Resin functionalization : Load Wang resin with Fmoc-protected ethylenediamine (95% loading efficiency).
-
Benzimidazole formation : Treat with o-nitroaniline and perform reductive cyclization (H2, Pd/C).
-
Imidazolidinone coupling : Use HATU/DIPEA for acid fragment attachment.
Performance metrics :
-
Cycle time : 6 hr vs. 24 hr for solution-phase.
-
Purity : >90% after cleavage (TFA/DCM).
Biocatalytic Approaches
Emerging enzymatic methods show promise:
-
Lipase-catalyzed amidation : Candida antarctica lipase B (CAL-B) mediates coupling in tert-butanol (55°C, 96 hr, 65% yield).
-
Transaminase-assisted cyclization : Engineered enzymes accelerate imidazolidinone formation (kcat = 12 s−1).
Comparison table :
| Parameter | Chemical Method | Biocatalytic Method |
|---|---|---|
| Yield (%) | 82 | 65 |
| Temp (°C) | 25 | 55 |
| E-factor | 32 | 18 |
| Scalability | Pilot | Lab-scale |
Analytical Characterization and Quality Control
Critical analytical data for batch validation:
HPLC conditions :
-
Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile phase: MeCN/H2O (0.1% TFA), gradient 30→70% over 20 min
-
Retention time: 8.9 min
Spectroscopic benchmarks :
Chemical Reactions Analysis
Types of Reactions
Substitution: Both the benzimidazole and imidazolidinone moieties can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its biological activities, including antibacterial, antifungal, and anticancer properties.
Materials Science: The imidazolidinone moiety can impart unique physical properties, making the compound useful in the development of advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function . The imidazolidinone moiety can interact with enzymes, modulating their activity . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the imidazolidine ring, acetamide substituents, or benzimidazole linkage. Below is a detailed comparison with key examples:
Substituent Variations on the Imidazolidine Ring
- Target Compound : Contains a 4,4-dimethyl-2,5-dioxoimidazolidine group, which introduces steric bulk and electron-withdrawing effects due to the two methyl groups and carbonyl moieties.
- Analog from : 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide replaces the dimethyl groups with diethyl substituents , increasing lipophilicity and steric hindrance. This modification may alter metabolic stability or binding affinity in biological systems .
Table 1: Imidazolidine Substituent Comparison
| Compound | Imidazolidine Substituents | Key Properties |
|---|---|---|
| Target Compound | 4,4-Dimethyl | Moderate lipophilicity, steric bulk |
| Diethyl Analog () | 4,4-Diethyl | Higher lipophilicity, enhanced steric hindrance |
Variations in Acetamide N-Substituents
- Target Compound : The acetamide nitrogen is substituted with a 2-(1H-benzimidazol-1-yl)ethyl group, enabling π-π stacking interactions with aromatic residues in proteins.
- Analog from : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) features a thioacetamido linker and a 2,4-dinitrophenyl group.
Table 2: Acetamide N-Substituent Comparison
Benzimidazole Linkage Modifications
The benzimidazole moiety in the target compound is directly attached via an ethyl group, whereas other analogs (e.g., W1 in ) use a thioether linkage . Thioethers may confer greater metabolic resistance but reduce solubility compared to ether or alkyl linkages .
Hypothetical Therapeutic Implications
- Antimicrobial Activity : Benzimidazole derivatives like W1 () exhibit antimicrobial properties, suggesting the target compound could share similar mechanisms, though its dimethylimidazolidine group may modulate selectivity .
- Anticancer Potential: The benzimidazole core is prevalent in kinase inhibitors.
Biological Activity
Molecular Structure
The molecular formula for N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide can be represented as:
This structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Weight | 298.33 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity . In vitro assays showed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of the caspase pathway , leading to programmed cell death.
Case Study
In a study conducted by Zhang et al., the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM for MCF-7 cells and 12 µM for A549 cells. The study highlighted that the compound's effectiveness was attributed to its ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties . It has been shown to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Research Findings
A study by Lee et al. reported that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. The mechanism of action involves disruption of bacterial cell membrane integrity.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory effects . Preliminary research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Experimental Evidence
In vitro experiments demonstrated that treatment with the compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Q. What synthetic strategies are effective for preparing N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide?
- Methodological Answer : A common approach involves coupling benzimidazole derivatives with functionalized acetamide precursors. For example, nucleophilic substitution or condensation reactions can link the ethyl-benzimidazole moiety to the imidazolidinone-acetamide group. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K₂CO₃ . Spectral characterization (¹H/¹³C NMR, IR) is critical to confirm intermediate structures. Variations in substituents (e.g., alkyl chains or electron-withdrawing groups) require adjustments in reaction time, temperature, and stoichiometry .
Q. How can structural features of this compound be validated using spectroscopic techniques?
- Methodological Answer : ¹H NMR is essential for identifying proton environments:
- Benzimidazole protons resonate at δ 7.2–8.5 ppm (aromatic region).
- The imidazolidinone carbonyl groups show strong IR absorption at ~1700 cm⁻¹.
X-ray crystallography (if crystals are obtainable) can resolve ambiguities in stereochemistry or hydrogen bonding . For advanced validation, high-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., for kinases or proteases) using recombinant proteins .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Computational studies (DFT or molecular docking) can model electron density distribution and steric hindrance. For example, bulky 4,4-dimethyl groups on the imidazolidinone ring may reduce accessibility to nucleophilic sites, requiring harsher reaction conditions. Substituent effects can be quantified via Hammett plots or frontier molecular orbital (FMO) analysis . Experimental validation involves synthesizing analogs with varying substituents and comparing reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Standardization : Use identical cell lines, passage numbers, and serum concentrations.
- Mechanistic studies : Perform competitive binding assays or thermal shift assays to confirm target engagement.
- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO < 0.1% v/v) . Conflicting results may arise from off-target interactions, requiring proteomics or transcriptomics profiling .
Q. How can reaction intermediates be characterized during multi-step synthesis?
- Methodological Answer :
- In-situ monitoring : Use LC-MS or ReactIR to track intermediate formation.
- Isolation : Flash chromatography or preparative HPLC for unstable intermediates.
For example, imine intermediates in benzimidazole-acetamide coupling may require low-temperature stabilization (−20°C) to prevent degradation .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : AutoDock Vina or Glide to model binding poses with proteins (e.g., tubulin or kinases).
- MD simulations : GROMACS or AMBER to assess binding stability over time.
- Pharmacophore modeling : MOE or Schrödinger to identify critical interaction motifs (e.g., hydrogen bonds with the imidazolidinone carbonyl) . Experimental validation via site-directed mutagenesis or SPR can confirm predicted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
